D-Mannose-1-13C

概述

描述

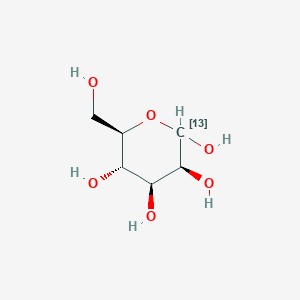

D-Mannose-1-13C is a stable isotope-labeled form of D-mannose, a simple sugar that is an epimer of glucose. The compound is labeled with carbon-13 at the first carbon position, making it useful in various scientific research applications. The molecular formula of this compound is 13CC5H12O6, and it has a molecular weight of 181.15 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of D-Mannose-1-13C typically involves the incorporation of carbon-13 into the mannose molecule. One common method is the chemical synthesis starting from glucose, where the carbon-13 isotope is introduced at the desired position through a series of chemical reactions. The process often involves the use of labeled precursors and specific catalysts to ensure the incorporation of the isotope at the correct position .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced techniques such as chromatography for purification and isotopic enrichment to achieve the desired isotopic purity of 99% .

化学反应分析

Metabolic Incorporation in Biosynthetic Pathways

D-Mannose-1-¹³C is extensively used to study carbohydrate metabolism in fungal systems. When Cryptococcus neoformans was cultured with a 1:1 mixture of glucose and 1-¹³C-D-mannose, isotopic enrichment at the C1 position (101.5 ppm in CPMAS ¹³C NMR) confirmed its incorporation into melanin ghosts . Key findings include:

-

Retention of Isotopic Label : The labeled mannose was retained even after exhaustive enzymatic/chemical purification, suggesting covalent linkage to fungal cell wall polysaccharides .

-

Minimal Metabolic Scrambling : Enhanced signal intensity at C1 (101.5 ppm) indicated limited redistribution of the ¹³C label to other carbon positions .

Table 1: Metabolic Incorporation of D-Mannose-1-¹³C in C. neoformans

| Parameter | Observation | NMR Signal (ppm) | Source |

|---|---|---|---|

| C1 Retention | β-pyranose form in melanin | 101.5 | |

| Scrambling Efficiency | <10% redistribution to other positions | – |

Structural Dynamics in Aqueous Solutions

¹³C NMR studies reveal the equilibrium between cyclic (pyranose/furanose) and acyclic (aldehyde/hydrate) forms of D-mannose-1-¹³C in solution :

-

Cyclic Forms : Dominated by α/β-pyranoses (95–102 ppm) and minor furanoses (97–102 ppm) .

-

Acyclic Forms : Detectable aldehyde (205.4 ppm) and hydrate (90.6 ppm) signals, with J<sub>C1,H1</sub> coupling constants of 164.6 Hz for hydrates .

Table 2: ¹³C NMR Chemical Shifts of D-Mannose-1-¹³C Forms

| Form | δ<sub>C1</sub> (ppm) | Population (%) |

|---|---|---|

| α-Pyranose | 95.0 | ~60 |

| β-Pyranose | 94.6 | ~25 |

| Aldehyde | 205.4 | <1 |

| Hydrate | 90.6 | ~5 |

Biochemical Interactions and Inhibition

D-Mannose-1-¹³C modulates cellular metabolism and receptor binding:

-

Macrophage Metabolism : Suppresses LPS-induced IL-1β production by reducing glucose-derived TCA cycle intermediates (e.g., succinate) and HIF-1α stabilization .

-

FimH Adhesin Binding : The α-anomer preferentially binds UPEC type 1 fimbriae via hydrogen bonds with residues Phe1, Asp47, and Asn135, preventing bacterial adhesion .

Table 3: Metabolic Impact on Macrophages

| Parameter | Effect of D-Mannose-1-¹³C |

|---|---|

| Glycolytic Flux | ↓ Lactate production by 40% |

| TCA Cycle | ↓ ¹³C-glucose incorporation into citrate |

| Succinate Levels | ↓ 60% in LPS-activated cells |

科学研究应用

Metabolic Research

D-Mannose-1-13C is primarily utilized in metabolic studies to trace carbohydrate metabolism pathways. Its incorporation into metabolic pathways allows researchers to analyze the dynamics of glucose and mannose metabolism in various biological systems.

Case Study: Glycolytic Flux Analysis

In a study examining the effects of D-mannose on macrophages, researchers employed this compound to investigate its impact on glycolytic flux. The results indicated that D-mannose treatment suppressed glucose phosphorylation, leading to decreased ATP levels and altered TCA cycle metabolite profiles in LPS-stimulated macrophages . This demonstrates how this compound can elucidate metabolic shifts in response to external stimuli.

Immunological Applications

D-Mannose has been shown to modulate immune responses, particularly in inflammatory conditions. The use of this compound allows for precise tracking of its effects on immune cell function.

Case Study: Inhibition of IL-1β Production

A study highlighted that D-mannose administration reduced IL-1β production in macrophages activated by lipopolysaccharides (LPS). Using this compound, researchers were able to demonstrate that mannose interfered with glucose metabolism in these cells, leading to a decrease in inflammatory cytokine production . This suggests potential therapeutic applications for D-mannose in managing inflammatory diseases.

Gastrointestinal Health

D-Mannose has been investigated for its protective effects on gastrointestinal health, particularly regarding colitis models. This compound can be used to understand its role in enhancing intestinal barrier integrity and modulating gut microbiota.

Case Study: Colitis Models

In experimental colitis models, D-mannose treatment was shown to restore tight junction protein expression and improve epithelial barrier function. The use of this compound allowed researchers to track its metabolic fate and correlate it with improvements in colonic health markers . This indicates its potential as a therapeutic agent for inflammatory bowel diseases.

Urinary Tract Infections (UTIs)

D-Mannose is recognized for its anti-adhesive properties against uropathogenic E. coli, making it a candidate for UTI prevention and treatment. The stable isotope form enables detailed studies on its efficacy and mechanism of action.

Clinical Findings: Efficacy Against UTIs

Clinical trials have demonstrated that D-mannose significantly reduces UTI recurrence rates compared to control groups. In one study involving women with recurrent UTIs, those treated with D-mannose showed a 4.5% recurrence rate versus 33.3% in untreated groups . The incorporation of this compound could enhance these studies by providing insights into metabolic changes during treatment.

Pharmaceutical Development

D-Mannose and its labeled forms are being explored for potential pharmaceutical applications, including drug formulation and delivery systems.

Research Insights: Drug Delivery Systems

Research indicates that incorporating D-mannose into drug delivery systems may enhance targeting mechanisms due to its natural affinity for certain receptors involved in cellular uptake . Studies using this compound can help optimize formulations by tracking the distribution and metabolism of drugs conjugated with mannose.

作用机制

The primary mechanism of action of D-Mannose-1-13C involves its role as a tracer in metabolic studies. The carbon-13 label allows researchers to track the molecule’s pathway and interactions within biological systems. In the context of urinary tract infections, D-mannose inhibits bacterial adhesion by binding to the FimH adhesin on the surface of uropathogenic Escherichia coli, preventing the bacteria from attaching to the urothelium .

相似化合物的比较

D-Glucose-1-13C: Another stable isotope-labeled sugar used in metabolic studies.

D-Galactose-1-13C: Used in studies of galactose metabolism and related disorders.

D-Fructose-1-13C: Employed in research on fructose metabolism and its effects on health

Uniqueness: D-Mannose-1-13C is unique due to its specific labeling at the first carbon position, making it particularly useful for studying mannose-specific metabolic pathways and interactions. Its applications in preventing bacterial adhesion in urinary tract infections also set it apart from other labeled sugars .

生物活性

D-Mannose, a simple sugar closely related to glucose, has garnered significant interest in recent years due to its potential therapeutic applications, particularly in the treatment of urinary tract infections (UTIs) and its anticancer properties. The isotopically labeled variant, D-Mannose-1-13C, allows researchers to trace metabolic pathways and understand the biological activity of mannose more precisely. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, effects on health conditions, and implications for future research.

Overview of D-Mannose

D-Mannose is a monosaccharide that occurs naturally in fruits and is utilized by the body primarily for energy production and cellular function. It is approximately 100 times less abundant than glucose in human blood but plays crucial roles in glycoprotein synthesis and cell signaling.

Metabolic Pathways

D-Mannose is metabolized primarily through the mannose pathway, which is crucial for glycoprotein synthesis. The incorporation of carbon-13 isotopes allows researchers to track the metabolism of mannose in vivo and in vitro. For instance, studies have shown that D-mannose can suppress glucose metabolism in inflammatory macrophages, leading to reduced production of pro-inflammatory cytokines such as IL-1β . This suppression is linked to increased levels of mannose-6-phosphate, which alters the metabolic state of these immune cells.

Anticancer Activity

Recent research indicates that D-mannose exhibits anticancer properties by inducing metabolic remodeling in cancer cells. A study demonstrated that excessive mannose intake led to a decrease in deoxyribonucleoside triphosphates (dNTPs), which are critical for DNA synthesis and repair. This reduction can impair cancer cell proliferation and enhance the efficacy of chemotherapeutic agents like cisplatin . The metabolic clogging caused by high mannose levels results in genomic instability, further contributing to its anticancer effects.

Urinary Tract Infections (UTIs)

D-Mannose has been extensively studied for its role in preventing and treating UTIs. A systematic review highlighted that D-mannose can be as effective as antibiotics for managing acute uncomplicated UTIs. In clinical trials, patients receiving D-mannose reported significant improvements in UTI symptoms compared to those receiving standard antibiotic treatments .

Table 1: Clinical Efficacy of D-Mannose in UTI Treatment

| Study | Participants | Dosage | Results |

|---|---|---|---|

| Domenici et al. (2022) | 43 women with acute cystitis | 1.5 g twice daily for 3 days | Significant symptom relief; lower recurrence rate (4.5% vs 33.3%) |

| Systematic Review (2022) | Various studies | Varies | Consistent symptom improvement; comparable efficacy to antibiotics |

Case Studies

- Inflammatory Bowel Disease (IBD)

- Macrophage Activation

Future Research Directions

The biological activity of this compound opens new avenues for research into its therapeutic applications. Future studies should focus on:

- Longitudinal clinical trials to further establish dosing regimens and long-term efficacy.

- Mechanistic studies utilizing advanced imaging techniques to visualize metabolic changes induced by D-mannose.

- Exploration of combination therapies , particularly with chemotherapeutic agents, to enhance anticancer effects.

属性

CAS 编号 |

70849-31-9 |

|---|---|

分子式 |

C6H12O6 |

分子量 |

181.15 g/mol |

IUPAC 名称 |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1 |

InChI 键 |

GZCGUPFRVQAUEE-CCCNNFAYSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

手性 SMILES |

C([C@H]([C@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O)O |

规范 SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。